molecular formula C13H10O3S B161722 2-(Phenylsulfonyl)benzaldehyde CAS No. 126076-76-4

2-(Phenylsulfonyl)benzaldehyde

Cat. No. B161722
M. Wt: 246.28 g/mol
InChI Key: CWKMIEALBOKDCD-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)benzaldehyde is a chemical compound with the molecular formula C13H10O3S . It has a molecular weight of 246.29 . The compound is typically stored in a refrigerator and is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-(Phenylsulfonyl)benzaldehyde can be achieved through various methods. One such method involves a two-step, one-pot reduction/cross-coupling procedure . Another method involves a regioselective synthesis through a classical sulfonamidation reaction .


Molecular Structure Analysis

The InChI code for 2-(Phenylsulfonyl)benzaldehyde is 1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

2-(Phenylsulfonyl)benzaldehyde can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions of 2-sulfonyl dienes with some alkenes .


Physical And Chemical Properties Analysis

2-(Phenylsulfonyl)benzaldehyde is a solid at room temperature . It has a molecular weight of 246.29 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Biologically Active Intermediates

2-((4-substituted phenyl) amino) benzaldehyde, a derivative of 2-(Phenylsulfonyl)benzaldehyde, plays a crucial role as an intermediate in the synthesis of anticancer drugs. A study by Duan et al. (2017) developed a rapid and efficient synthetic method for this compound, highlighting its significance in pharmaceutical research (Duan et al., 2017).

Catalytic Activities in Organic Synthesis

The catalytic properties of derivatives of 2-(Phenylsulfonyl)benzaldehyde have been explored in various studies. For instance, Carreño et al. (1993) reported the use of β-hydroxysulfoxides, derivatives of 2-(Phenylsulfonyl)benzaldehyde, as chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde (Carreño et al., 1993). Additionally, Sio et al. (2010) highlighted the value of 2-methylsulfinyl benzaldehyde, another derivative, in synthesizing imino- and amino-sulfoxides for catalytic applications (Sio et al., 2010).

Applications in Material Sciences

The study by Jash et al. (2018) demonstrated the embedding of precursors of benzaldehyde, derived from 2-(Phenylsulfonyl)benzaldehyde, in poly(lactic acid) fibers for applications in food preservation due to their antimicrobial properties (Jash et al., 2018).

Biotechnological Production

Pugh et al. (2015) explored the biosynthesis of benzaldehyde, a product of 2-(Phenylsulfonyl)benzaldehyde, directly from glucose using engineered Escherichia coli, indicating its potential in renewable chemical production (Pugh et al., 2015).

Enhancing Oxidative Properties in Catalysis

Sharma et al. (2012) found that the treatment of mesoporous Ti-SBA-15 with chlorosulfonic acid, related to the chemistry of 2-(Phenylsulfonyl)benzaldehyde, significantly improved its oxidative properties, beneficial for various industrial applications (Sharma et al., 2012).

Environmental Applications

Research by Iraqui et al. (2020) involved using NiFe2O4 nanoparticles, linked to 2-(Phenylsulfonyl)benzaldehyde chemistry, as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating an environmentally friendly approach in chemical processes (Iraqui et al., 2020).

Safety And Hazards

The safety information for 2-(Phenylsulfonyl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

2-(benzenesulfonyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMIEALBOKDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348820
Record name 2-(phenylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)benzaldehyde

CAS RN

126076-76-4
Record name 2-(phenylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126076-76-4
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Synthesis routes and methods I

Procedure details

A mixture of 2-fluorobenzaldehyde (4.67 g, 37.6 mmol), sodium benzenesulfinate (6.79 g, 41.3 mmol), and dimethylsulfoxide (30 mL) was heated at 95° C. for 18 hours. The reaction mixture was cooled to room temperature, then partitioned between ethyl acetate and water. The organic phase was dried over MgSO4, filtered, and concentrated to give a white solid. NMR analysis of this crude mixture indicated unreacted 2-fluorobenzaldehyde to be the major component. The crude mixture was redissolved in dimethylsulfoxide (30 mL), then sodium benzenesulfinate (5.0 g, 30 mmol) was added. The resulting mixture was heated at 95° C. for another 16 hours. The reaction mixture was cooled to room temperature, then partitioned between ethyl acetate and water. The organic phase was dried over MgSO4, filtered, and concentrated. A solution of this crude product and dichloromethane was evaporated over silica gel, and the resulting silica gel supported crude product was loaded onto an Analogix SuperFlash™ column. Flash chromatography (5%-35% ethyl acetate in hexanes) provided 1.96 g (23%) of 2-(benzenesulfonyl)-benzaldehyde as a clear, colorless oil which partially solidified over time.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro benzaldehyde (5.00 ml, 47.6 mmol) in dimethyl sulfoxide (45 ml) was added benzene sulfinic acid sodium salt (8.60 g, 52.4 mmol) and the resulting mixture heated to 100° C. Upon heating the sulfinic acid salt dissolved. The solution was heated at 100° C. for 3 days. The reaction was cooled to room temperature and water (50 ml) added. This mixture was extracted with ethyl acetate, the combined organic extracts were washed with saturated brine, dried over MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography on silica eluting with 25% ethyl acetate:petroleum ether (40-60° C.) to 33% ethyl acetate:petroleum ether (40-60° C.) to give (4.12 g, 16.7 mmol, 35%). δH (300 MHz, d6-DMSO) 10.68 (1H, s, CHO), 8.26-8.17 (1H, m, Ar), 8.08-7.99 (2H; m, Ar), 7.99-7.89 (3H, m, Ar) and 7.80-7.62 (3H, m, Ar).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Heynderickx, A Samat… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Photoinduced proton transfer systems such as 2‐(2′,4′‐dinitrobenzyl)pyridine derivatives have been developed in an attempt to apply the compounds to variable optical transmission …
Number of citations: 10 onlinelibrary.wiley.com
NH Metwally, MA Badawy, DS Okpy - Journal of Molecular Structure, 2022 - Elsevier
Novel series of thiopyrano[2,3-d]1,3-thiazole derivatives incorporating arylsulfonate moiety were synthesized and characterized by 1 H NMR, 13 C NMR, MS, and IR. The synthesized …
Number of citations: 7 www.sciencedirect.com
BTV Srinivas, VS Rawat, K Konda… - Advanced Synthesis & …, 2014 - Wiley Online Library
A recyclable, inexpensive, non‐toxic and environmentally benign catalytic system comprised of magnetically separable copper ferrite (CuFe 2 O 4 ) nanoparticles has been developed …
Number of citations: 51 onlinelibrary.wiley.com
MA Buil, M Calbet, M Castillo, J Castro, C Esteve… - European Journal of …, 2016 - Elsevier
Monocyclic and bicyclic ring systems were investigated as the “core” section of a series of diphenylsulphone-containing acetic acid CRTh2 receptor antagonists. A range of potencies …
Number of citations: 18 www.sciencedirect.com
M Andrés, M Bravo, MA Buil, M Calbet… - European Journal of …, 2014 - Elsevier
In this manuscript, the synthesis and biological activity of a series of pyrazole acetic acid derivatives as CRTh2 antagonists is presented. Biological evaluation in vitro revealed that the …
Number of citations: 17 www.sciencedirect.com
M Andrés, MA Buil, M Calbet, O Casado… - Bioorganic & medicinal …, 2014 - Elsevier
Pyrrolopiperidinone acetic acids (PPAs) were identified as highly potent CRTh2 receptor antagonists. In addition, many of these compounds displayed slow-dissociation kinetics from …
Number of citations: 22 www.sciencedirect.com

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